8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid
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Overview
Description
8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid: is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom, a trifluoromethoxy group, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route includes the bromination of a chromene derivative followed by the introduction of the trifluoromethoxy group and the carboxylation step. The reaction conditions often involve the use of bromine or brominating agents, trifluoromethoxy reagents, and carboxylation agents under controlled temperatures and solvents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine or trifluoromethoxy sites.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Products include oxidized derivatives with altered functional groups.
Reduction: Reduced forms such as alcohols.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its unique functional groups.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals, agrochemicals, and materials science for developing new materials with desired properties.
Mechanism of Action
The mechanism of action of 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethoxy groups can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
- 6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid
- 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid
- 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
Comparison: Compared to similar compounds, 8-Bromo-6-(trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both bromine and trifluoromethoxy groups. This combination enhances its reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
8-bromo-2-oxo-6-(trifluoromethoxy)chromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4BrF3O5/c12-7-3-5(20-11(13,14)15)1-4-2-6(9(16)17)10(18)19-8(4)7/h1-3H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYDEJHTBQEWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1OC(F)(F)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4BrF3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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